molecular formula C21H22FN3O B3015203 N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide CAS No. 900015-38-5

N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide

Cat. No.: B3015203
CAS No.: 900015-38-5
M. Wt: 351.425
InChI Key: SPPWMHTUAIIOOE-UHFFFAOYSA-N
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Description

N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide is a chemical compound with the molecular formula C21H22FN3O and a molecular weight of 351.43 g/mol . This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a propynyl linkage, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-(4-fluorophenyl)piperazine with propargyl bromide to form the propynyl intermediate. This intermediate is then reacted with 3-bromoacetophenone under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the piperazine ring are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{3-[4-(4-chlorophenyl)piperazino]-1-propynyl}phenyl)acetamide
  • N-(3-{3-[4-(4-bromophenyl)piperazino]-1-propynyl}phenyl)acetamide
  • N-(3-{3-[4-(4-methylphenyl)piperazino]-1-propynyl}phenyl)acetamide

Uniqueness

N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-[3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-ynyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-17(26)23-20-6-2-4-18(16-20)5-3-11-24-12-14-25(15-13-24)21-9-7-19(22)8-10-21/h2,4,6-10,16H,11-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPWMHTUAIIOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C#CCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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